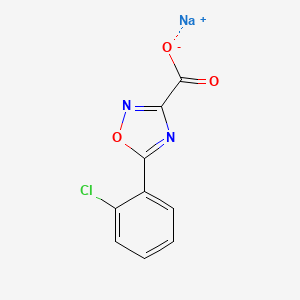

Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

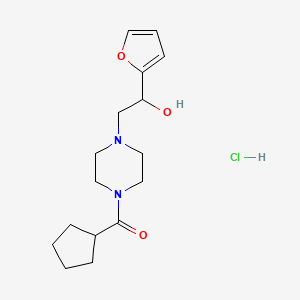

This compound is a sodium salt of an oxadiazole derivative. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The 2-chlorophenyl group suggests the presence of a phenyl ring with a chlorine substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as ketamine, which also contains a 2-chlorophenyl group, have been synthesized using hydroxy ketone intermediates .Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Activity

One of the most significant areas of research is the compound’s anticancer properties. It has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth, which could lead to new cancer therapies.

Each of these applications is backed by ongoing research and development, aiming to harness the compound’s properties for therapeutic use. The versatility of “Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate” in various fields of medical science highlights its potential as a valuable resource in drug development .

Wirkmechanismus

Target of Action

Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate is a synthetic compound that is structurally similar to the class of drugs known as benzodiazepines . The primary targets of this compound are likely to be the gamma-aminobutyric acid (GABA) receptors , which are the major inhibitory neurotransmitters in the central nervous system .

Mode of Action

The compound is believed to enhance the activity of GABA, thereby increasing inhibitory GABAergic neurotransmission . It is a selective blocker of the inactivated state of voltage-gated sodium channels (VGSCs), preferentially inhibiting persistent sodium current .

Biochemical Pathways

The compound’s interaction with GABA receptors and VGSCs affects various biochemical pathways. By enhancing GABAergic neurotransmission, it can influence the neural signaling pathways that regulate a variety of physiological processes, including mood, sleep, and seizure activity .

Pharmacokinetics

Based on its structural similarity to benzodiazepines, it is likely to have good oral bioavailability and to be metabolized primarily in the liver . The compound is likely to be highly protein-bound and to have a long elimination half-life .

Result of Action

The enhancement of GABAergic neurotransmission and inhibition of persistent sodium current can result in a variety of effects at the molecular and cellular levels. These may include reduced neuronal excitability, which can lead to anxiolytic, anticonvulsant, and sedative effects .

Action Environment

The action, efficacy, and stability of Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate can be influenced by various environmental factors. These may include the pH of the gastrointestinal tract (which can affect oral absorption), the presence of food in the stomach (which can affect drug bioavailability), and individual variations in liver enzyme activity (which can affect drug metabolism) .

Eigenschaften

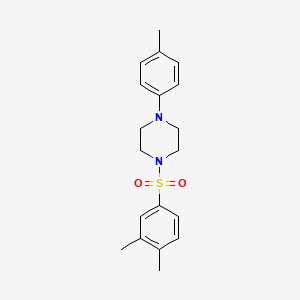

IUPAC Name |

sodium;5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3.Na/c10-6-4-2-1-3-5(6)8-11-7(9(13)14)12-15-8;/h1-4H,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBZQWSTHHQJSO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C(=O)[O-])Cl.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN2NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)

![N-cyclopentyl-3-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2883985.png)

![4-(ethylsulfonyl)-N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2883989.png)

![N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2883992.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2883995.png)